molecular formula C21H22ClN3OS B3610145 2-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-5-(methylthio)benzamide

2-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-5-(methylthio)benzamide

Cat. No. B3610145
M. Wt: 399.9 g/mol
InChI Key: NVXVJEVWLNVOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-5-(methylthio)benzamide is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of benzimidazole derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-5-(methylthio)benzamide is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation. It has also been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-5-(methylthio)benzamide in lab experiments is its potential therapeutic uses. However, one of the limitations is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 2-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-5-(methylthio)benzamide. One direction is to further investigate its potential therapeutic uses in various diseases. Another direction is to improve its solubility in water to make it easier to work with in lab experiments. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

2-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-5-(methylthio)benzamide has been extensively studied for its potential therapeutic uses. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

2-chloro-N-(1-cyclohexylbenzimidazol-5-yl)-5-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-27-16-8-9-18(22)17(12-16)21(26)24-14-7-10-20-19(11-14)23-13-25(20)15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXVJEVWLNVOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)N(C=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-5-(methylthio)benzamide
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2-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-5-(methylthio)benzamide
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2-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-5-(methylthio)benzamide
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2-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-5-(methylthio)benzamide
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2-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-5-(methylthio)benzamide
Reactant of Route 6
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2-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-5-(methylthio)benzamide

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